molecular formula C15H14BrClO3 B5231976 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5231976
M. Wt: 357.62 g/mol
InChI Key: OTWSPSQPOLCARE-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a methoxyphenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-bromo-4-chlorophenol with 2-(2-methoxyphenoxy)ethyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted aromatic ethers, thioethers, and amines.

    Oxidation: Aldehydes, carboxylic acids, and quinones.

    Reduction: Cyclohexane derivatives and partially hydrogenated aromatic compounds.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Environmental Chemistry: Studied for its behavior and transformation in environmental systems.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxyphenoxyethoxy group can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-1-[2-(2-hydroxyphenoxy)ethoxy]benzene
  • 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
  • 2-bromo-4-chloro-1-[2-(2-methylphenoxy)ethoxy]benzene

Uniqueness

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. This compound’s specific substitution pattern and functional groups make it distinct from other halogenated aromatic ethers, providing unique opportunities for its use in various applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(17)10-12(13)16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSPSQPOLCARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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